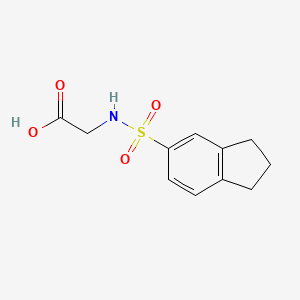

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid

Description

2-(2,3-Dihydro-1H-indene-5-sulfonamido)acetic acid is a sulfonamide derivative featuring a dihydroindene core linked to an acetic acid moiety via a sulfonamido (-SO2NH-) group. The dihydroindene scaffold provides rigidity and lipophilicity, while the sulfonamido and acetic acid groups enhance hydrogen-bonding capacity and solubility, respectively. Such structural features are common in nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)7-12-17(15,16)10-5-4-8-2-1-3-9(8)6-10/h4-6,12H,1-3,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHXJEBWPCMTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonation: The indene ring is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

2-(2,3-Dihydro-1H-indene-5-sulfonamido)acetic acid is primarily studied for its potential use as a pharmaceutical agent. Research indicates it may have applications in treating conditions such as:

- Diabetes : The compound has been identified as a derivative useful in the management of diabetes, particularly Type II diabetes. It is believed to enhance insulin sensitivity and improve glucose metabolism, addressing the key features of insulin resistance and hyperglycemia .

- Obesity and Hyperlipidemia : There is evidence suggesting that this compound may also play a role in managing obesity and related metabolic disorders by influencing lipid metabolism .

Case Study 1: Insulin Resistance Improvement

In a study focusing on the effects of indane acetic acid derivatives on insulin sensitivity, researchers demonstrated that compounds similar to this compound significantly improved glucose uptake in adipocytes and skeletal muscle cells. This study highlights the potential for this compound to be developed into a therapeutic agent for Type II diabetes management .

Case Study 2: Anti-obesity Effects

Another investigation explored the anti-obesity effects of indane acetic acid derivatives in rodent models. The results indicated a reduction in body weight and fat mass among subjects treated with these compounds. The findings suggest that this compound could be a candidate for further development as an anti-obesity drug .

Comparative Analysis with Other Compounds

| Compound Name | Therapeutic Use | Mechanism |

|---|---|---|

| This compound | Diabetes, Obesity | Enhances insulin sensitivity |

| Rasagiline | Parkinson's Disease | MAO-B inhibitor |

| Metformin | Diabetes | Improves insulin sensitivity |

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in functional groups, molecular weight, and applications:

Key Observations :

- Sulfonamide vs. Sulfinate : The sulfonamide group (as in the parent compound and ) is less reactive than sulfinate salts (), which are nucleophilic and used in cross-coupling reactions.

- Amino vs. Sulfonamido: The amino analog () offers chirality, enabling enantioselective synthesis, whereas sulfonamido groups enhance hydrogen bonding and target affinity.

- Ether vs. Sulfanyl Linkages : Ether-linked acetic acid () may improve metabolic stability compared to sulfanyl derivatives (), which could undergo redox reactions.

Pharmacological and Toxicological Profiles

- ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid) :

This dihydroindene-acetic acid derivative demonstrated superior gastrointestinal (GI) tolerance compared to indomethacin in rats, with minimal GI damage even at 100 mg/kg doses. This highlights the reduced toxicity of dihydroindene-based acetic acid compounds compared to traditional NSAIDs . - Its safety data emphasize precautions against inhalation and ingestion .

Physicochemical Properties

Biological Activity

2-(2,3-Dihydro-1H-indene-5-sulfonamido)acetic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to summarize key information.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dihydroindene structure with an acetic acid moiety. This unique configuration may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways. A study demonstrated that related indene derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound's structural features may also allow it to act as an inhibitor of key enzymes involved in disease processes. For instance, inhibitors targeting acetylcholinesterase (AChE) are being explored for Alzheimer's disease treatment. Research indicates that related compounds can modulate cholinergic activity by inhibiting both AChE and butyrylcholinesterase (BChE), which could be beneficial in advanced stages of Alzheimer's .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzyme active sites, leading to inhibition of target enzymes involved in metabolic pathways.

- DNA Interaction : Similar compounds have shown the ability to form interstrand cross-links in DNA, disrupting replication and transcription processes in cancer cells .

- Modulation of Signaling Pathways : By influencing various signaling pathways, this compound could potentially alter cellular responses to stress or growth signals.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, showcasing significant antibacterial activity .

Study 2: Antitumor Activity

In vitro assays demonstrated that indene derivatives exhibited IC50 values ranging from 50 µM to 200 µM against various cancer cell lines. A specific derivative showed a marked reduction in cell viability after 48 hours of treatment compared to controls .

Data Summary

Q & A

Basic: What are the key synthetic routes for 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid?

Methodological Answer:

The synthesis typically involves multi-step protocols starting with functionalization of the 2,3-dihydro-1H-indene core. For example:

- Step 1: Sulfonation at the 5-position of the indene scaffold using chlorosulfonic acid or sulfur trioxide, followed by amidation with glycine derivatives to introduce the acetic acid moiety.

- Step 2: Purification via recrystallization (e.g., from DMF/acetic acid mixtures) or column chromatography to isolate high-purity product .

- Critical Considerations: Reaction temperature and stoichiometry must be optimized to avoid side products like over-sulfonated derivatives. Evidence from structurally related indene sulfonamides suggests sodium acetate or acetic acid reflux as effective conditions for amidation .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations and experimental feedback to streamline synthesis:

- Reaction Path Search: Use density functional theory (DFT) to model sulfonation and amidation transition states, identifying energetically favorable pathways .

- Condition Screening: Machine learning algorithms analyze variables (e.g., solvent polarity, catalyst loading) from existing datasets (e.g., PubChem or Sigma-Aldrich protocols) to predict optimal conditions .

- Validation: Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mol batches) before scaling up .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

A combination of techniques is required:

- NMR Spectroscopy: ¹H/¹³C NMR identifies indene ring protons (δ 6.5–7.5 ppm) and sulfonamido NH/CH₂ groups. Compare with reference data from related compounds (e.g., 3-Amino-indan-5-sulfonic acid derivatives) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₁₁H₁₃NO₄S: 268.0743).

- X-ray Crystallography: Resolves stereochemistry of the sulfonamido linkage, critical for validating synthetic accuracy .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

Contradictory bioactivity results often arise from:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ values for indene sulfonamides vary by >50% across cell types .

- Compound Stability: Conduct stability studies (e.g., HPLC monitoring at 24/48 hrs) to rule out degradation artifacts. Evidence from acetic acid derivatives suggests pH-dependent decomposition .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., purity, solvent residues) impacting activity .

Basic: What are the solubility and stability profiles under various conditions?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility increases at pH >7 due to deprotonation of the acetic acid group .

- Stability: Store at -20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, which hydrolyzes the sulfonamido bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Advanced: What strategies mitigate byproduct formation during sulfonamido linkage synthesis?

Methodological Answer:

Byproducts (e.g., N-alkylated derivatives) arise from competing reactions:

- Catalyst Optimization: Use non-nucleophilic bases (e.g., DIPEA) instead of sodium acetate to suppress alkylation .

- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) during sulfonamido coupling reduce side reactions .

- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Basic: How to assess the compound’s potential as a enzyme inhibitor?

Methodological Answer:

- Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, metalloproteases).

- Kinetic Assays: Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure inhibition constants (Kᵢ). Compare with control compounds (e.g., acetazolamide) .

- Docking Studies: Preliminary molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites, guiding SAR refinement .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require:

- Scaffold Modifications: Introduce substituents at the indene 2-position (e.g., methyl, fluoro) and compare with parent compound. Evidence from 2-methyl-indene derivatives shows enhanced metabolic stability .

- Functional Group Isosterism: Replace the acetic acid with phosphonic acid (e.g., 2-Aminoindan-2-Phosphonic Acid) to probe electronic effects .

- High-Throughput Screening (HTS): Use 96-well plate assays to test 100+ analogs in parallel, identifying lead candidates with >10x potency improvements .

Basic: What are the regulatory considerations for handling this compound?

Methodological Answer:

- Safety Data: Classify under Acute Tox. 4 (Oral) per GHS. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal. Follow EPA guidelines for sulfonamide-containing waste .

Advanced: How to validate computational toxicity predictions experimentally?

Methodological Answer:

- In Silico Tools: Use OECD QSAR Toolbox or ProtoTox-II to predict hepatotoxicity. Compare results with in vitro assays (e.g., HepG2 cell viability) .

- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect reactive intermediates .

- Cross-Species Correlation: Validate predictions in zebrafish embryos (FET assay) before mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.